1-[3-amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl]ethanone 1-[3-amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC9653666
InChI: InChI=1S/C11H10F2N2OS/c1-4-3-6(10(12)13)7-8(14)9(5(2)16)17-11(7)15-4/h3,10H,14H2,1-2H3
SMILES: CC1=CC(=C2C(=C(SC2=N1)C(=O)C)N)C(F)F
Molecular Formula: C11H10F2N2OS
Molecular Weight: 256.27 g/mol

1-[3-amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl]ethanone

CAS No.:

Cat. No.: VC9653666

Molecular Formula: C11H10F2N2OS

Molecular Weight: 256.27 g/mol

* For research use only. Not for human or veterinary use.

1-[3-amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl]ethanone -

Specification

Molecular Formula C11H10F2N2OS
Molecular Weight 256.27 g/mol
IUPAC Name 1-[3-amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl]ethanone
Standard InChI InChI=1S/C11H10F2N2OS/c1-4-3-6(10(12)13)7-8(14)9(5(2)16)17-11(7)15-4/h3,10H,14H2,1-2H3
Standard InChI Key LBWDDTRPFAADSM-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C(SC2=N1)C(=O)C)N)C(F)F
Canonical SMILES CC1=CC(=C2C(=C(SC2=N1)C(=O)C)N)C(F)F

Introduction

Structural Characterization and Molecular Properties

Core Scaffold and Functional Groups

The molecule belongs to the thieno[2,3-b]pyridine class, a bicyclic system comprising fused thiophene and pyridine rings. Key substituents include:

  • 3-Amino group: Positioned at the pyridine ring’s third carbon, this moiety enhances hydrogen-bonding potential and reactivity.

  • 4-Difluoromethyl group: A fluorine-rich substituent at the fourth carbon, known to improve metabolic stability and lipophilicity in drug candidates .

  • 6-Methyl group: A simple alkyl group at the sixth carbon, contributing to steric bulk and hydrophobicity.

  • 2-Acetyl group: A ketone functionalization at the second carbon, offering sites for further chemical modifications.

Molecular Formula and Weight

  • Molecular Formula: C11H10F2N2OS\text{C}_{11}\text{H}_{10}\text{F}_{2}\text{N}_{2}\text{OS} .

  • Molecular Weight: 256.27 g/mol .

  • SMILES Notation: CC1=CC(=C2C(=C(SC2=N1)C(=O)C)N)C(F)F .

Table 1: Comparative Molecular Properties of Related Thienopyridines

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
1-[3-Amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl]ethanoneC11H10F2N2OS\text{C}_{11}\text{H}_{10}\text{F}_{2}\text{N}_{2}\text{OS}256.271035836-90-8
Ethyl 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylateC12H12F2N2O2S\text{C}_{12}\text{H}_{12}\text{F}_{2}\text{N}_{2}\text{O}_{2}\text{S}286.30438223-65-5
3-Amino-4-(difluoromethyl)-6-methyl-N-[2-(4-piperazin-1-ylphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamideC22H25F2N5OS\text{C}_{22}\text{H}_{25}\text{F}_{2}\text{N}_{5}\text{OS}445.50155545390
ParameterValue
Purity98%
Availability1g to 100g scales
StorageRoom temperature, inert atmosphere

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the acetyl and amino groups, with limited aqueous solubility .

  • Stability: The difluoromethyl group enhances resistance to oxidative degradation, while the thienopyridine core may exhibit photosensitivity .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) ~1700 cm1^{-1} and ν(N-H)\nu(\text{N-H}) ~3300 cm1^{-1} .

  • NMR: 1H^1\text{H} NMR would show signals for methyl (δ ~2.5 ppm), difluoromethyl (δ ~6.0 ppm as a triplet), and aromatic protons (δ ~7.0–8.5 ppm) .

Pharmacological and Biological Applications

Antileishmanial Activity

Derivatives such as 3-amino-4-(difluoromethyl)-6-methyl-N-[2-(4-piperazin-1-ylphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide (PubChem CID 155545390) exhibit low micromolar EC50_{50} values against Leishmania donovani, highlighting the scaffold’s therapeutic potential .

Table 3: Biological Activity of Selected Analogues

CompoundTarget EnzymeIC50_{50} (µM)Cell-Based EC50_{50} (µM)
1-[3-Amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl]ethanoneCYP5122A1 (predicted)N/AN/A
Compound 18e CYP5122A1/CYP510.8/1.22.5 (L. donovani)
Compound 18p CYP5122A1/CYP510.7/2.95.1 (L. major)

Future Directions and Research Gaps

Synthetic Optimization

  • Scalability: Improving yield in large-scale synthesis while maintaining purity.

  • Derivatization: Exploring substitutions at the acetyl group (e.g., conversion to hydrazones or oximes) to modulate bioactivity .

Pharmacological Profiling

  • Target Identification: High-throughput screening against kinase or protease libraries.

  • In Vivo Studies: Assessing pharmacokinetics and toxicity in animal models.

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